molecular formula C10H7IN2O B8803836 5-Iodo-2-phenylpyrimidin-4(3H)-one

5-Iodo-2-phenylpyrimidin-4(3H)-one

Cat. No.: B8803836
M. Wt: 298.08 g/mol
InChI Key: ZHAWFFYLHAUCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-phenylpyrimidin-4(3H)-one is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of an iodine atom at the 5th position and a phenyl group at the 2nd position on the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-phenylpyrimidin-4(3H)-one typically involves the iodination of 2-phenylpyrimidin-4(3H)-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyrimidine ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction conditions such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-phenylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as the Heck or Sonogashira reactions to form more complex molecules.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typically employed in these reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Sonogashira coupling reaction, the product would be a substituted alkyne derivative of the original compound.

Scientific Research Applications

5-Iodo-2-phenylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials with specific properties, such as semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-Iodo-2-phenylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The iodine atom and phenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidin-4(3H)-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-phenylpyrimidin-4(3H)-one: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and applications.

    5-Chloro-2-phenylpyrimidin-4(3H)-one:

Uniqueness

5-Iodo-2-phenylpyrimidin-4(3H)-one is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in various research applications.

Properties

Molecular Formula

C10H7IN2O

Molecular Weight

298.08 g/mol

IUPAC Name

5-iodo-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7IN2O/c11-8-6-12-9(13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,12,13,14)

InChI Key

ZHAWFFYLHAUCGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)I

Origin of Product

United States

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